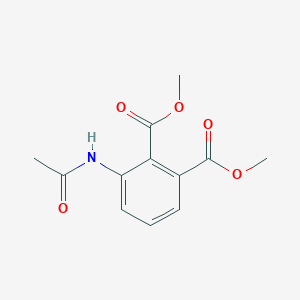

Methyl-3-N-acetylamino phthalate

Description

Contextualizing Phthalate (B1215562) Esters within Organic and Medicinal Chemistry Research

Phthalate esters, or phthalates, are a class of chemical compounds derived from phthalic acid. nih.gov They are primarily utilized as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). wikipedia.org In fact, it is estimated that 90-95% of all phthalates are used for this purpose. wikipedia.org Beyond their large-scale industrial use, phthalates are significant within organic and medicinal chemistry research. These esters of phthalic acid are characterized by a planar aromatic ring and two ester groups. nih.gov Their physical properties, such as low water solubility, high oil solubility, and low volatility, make them subjects of interest in various chemical studies. nih.govwikipedia.org

In the realm of medicinal chemistry, the study of phthalates has been driven by the need to understand their interaction with biological systems, as they can leach from consumer products and be absorbed by the human body. ucsc.edunih.gov Research in this area often focuses on their metabolism and potential as endocrine-disrupting chemicals. nih.govnih.gov The development of analytical methods to detect and quantify phthalates and their metabolites is an active area of research. Furthermore, the synthesis of phthalate derivatives and analogues serves as a platform for developing novel compounds with potential therapeutic applications or for use as probes to study biological processes.

Significance of Substituted Phthalates as Synthetic Intermediates and Research Probes

Substituted phthalates, which are phthalate esters with additional functional groups on the aromatic ring or modifications to the ester side chains, are of particular importance as synthetic intermediates and research probes. The introduction of various substituents allows for the fine-tuning of the molecule's chemical and physical properties. This versatility makes them valuable building blocks in the synthesis of more complex molecules.

For instance, the strategic placement of reactive functional groups on the phthalate scaffold can facilitate a variety of chemical transformations. These reactions can lead to the creation of novel polymers, dyes, and pharmaceuticals. In the context of materials science, substituted phthalates are explored for the development of "non-migratory" plasticizers. ucsc.edu These are designed to covalently bond to the polymer matrix, thereby preventing them from leaching out. ucsc.edu One approach involves creating triazole analogues of phthalates that can be attached to PVC through "click" chemistry. ucsc.edu

As research probes, substituted phthalates can be designed with specific properties, such as fluorescence or photochromism, by incorporating appropriate chemical moieties. psu.edu This allows them to be used in studies of molecular interactions and dynamics. The ability to tailor the structure of substituted phthalates makes them indispensable tools for a wide range of chemical and biological investigations.

Overview of N-Acetylated Amino-Phthalate Architectures in Contemporary Chemical Science

Within the broader class of substituted phthalates, N-acetylated amino-phthalates represent a specific and noteworthy architecture. These compounds are characterized by the presence of an N-acetylamino group (a nitrogen atom bonded to an acetyl group) attached to the phthalate ring. This structural feature introduces an amide functional group, which can significantly influence the molecule's properties, including its polarity, hydrogen bonding capabilities, and conformational preferences.

The synthesis of N-acetylated amino-phthalates typically involves the acetylation of an amino-phthalate precursor. evitachem.com This reaction is a common transformation in organic synthesis and allows for the introduction of the acetyl group with a high degree of control. The presence of the N-acetyl group can also impact the biological activity of the molecule. N-acylated amino acids are a known class of biologically important lipids, and the study of N-acetylated aromatic amino acids is an emerging area of research. nih.gov

In contemporary chemical science, N-acetylated amino-phthalate architectures are investigated for their potential applications in various fields. Their unique combination of a phthalate ester backbone and an N-acetylamino group makes them interesting candidates for the development of new materials, as well as for probes in medicinal chemistry to explore interactions with biological targets. The synthesis and study of these compounds contribute to the fundamental understanding of structure-property relationships in organic molecules.

Chemical Compound: Methyl-3-N-acetylamino phthalate

The following sections will focus specifically on the chemical compound this compound, providing detailed information on its synthesis, chemical properties, and research applications.

Synthesis and Characterization

The synthesis of this compound typically begins with the esterification of phthalic anhydride (B1165640) with methanol (B129727) to produce methyl phthalate. evitachem.com The subsequent step involves the introduction of the N-acetylamino group through acetylation of the methyl phthalate intermediate. evitachem.com This is often achieved using acetic anhydride or acetyl chloride in the presence of a suitable catalyst. evitachem.com Reaction conditions, such as temperature, are carefully controlled to optimize the yield and purity of the final product. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

Note: The data in this table is representative and may vary slightly depending on the source and experimental conditions.

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the ester and amide carbonyl groups, as well as N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the presence and connectivity of the methyl, acetyl, and aromatic protons and carbons. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Research Applications

Due to its specific chemical structure, this compound is primarily of interest in academic and industrial research settings. It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying the properties of N-acetylated amino-phthalates.

Table 2: Potential Research Areas for this compound

| Research Area | Focus of Investigation |

| Organic Synthesis | Use as a building block for the synthesis of novel heterocyclic compounds, polymers, and other functional materials. |

| Medicinal Chemistry | Investigation of its potential biological activity, drawing parallels to other N-acylated aromatic compounds. |

| Materials Science | Exploration as a component in the development of specialized polymers or as a functional additive. |

The presence of both an ester and an amide functional group allows for a variety of chemical modifications, making it a versatile starting material. Researchers might explore its use in the development of new analytical reagents or as a ligand for metal complexes. The study of its chemical reactivity and physical properties contributes to a deeper understanding of the fundamental principles of organic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 3-acetamidobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9-6-4-5-8(11(15)17-2)10(9)12(16)18-3/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLLTBPXPJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442828 | |

| Record name | Methyl-3-N-acetylamino phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-18-4 | |

| Record name | Methyl-3-N-acetylamino phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 N Acetylamino Phthalate

Advanced Synthetic Routes to Methyl-3-N-acetylamino Phthalate (B1215562) and its Precursors

The synthesis of Methyl-3-N-acetylamino phthalate can be approached through several strategic pathways, each with its own merits and applications. These routes primarily focus on the construction of the core phthalate framework and the introduction of the requisite functional groups.

Multi-Step Synthesis Pathways: Nitration and Reduction Strategies

A classical and well-established route to 3-aminophthalate (B1234034) derivatives, the precursors to this compound, commences with the nitration of phthalic acid or its anhydride (B1165640). This electrophilic substitution reaction introduces a nitro group onto the aromatic ring, primarily at the 3-position.

The subsequent and crucial step involves the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. taylorandfrancis.com This reduction yields 3-aminophthalic acid. Another approach involves catalytic hydrogenation, for instance, using a Ni/Al2O3 catalyst under a hydrogen atmosphere, to convert 3-nitrophthalic acid to 3-aminophthalic acid hydrochloride dihydrate. google.com

Nitration: Phthalic Anhydride → 3-Nitrophthalic Acid

Reduction: 3-Nitrophthalic Acid → 3-Aminophthalic Acid

Acetylation: 3-Aminophthalic Acid → 3-Acetylaminophthalic Acid/Anhydride

Esterification: 3-Acetylaminophthalic Acid/Anhydride + Methanol (B129727) → this compound

| Step | Reactant | Reagent(s) | Product |

| 1. Nitration | Phthalic Anhydride | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-Nitrophthalic Acid |

| 2. Reduction | 3-Nitrophthalic Acid | Hydrazine Hydrate or H₂/Catalyst | 3-Aminophthalic Acid |

| 3. Acetylation | 3-Aminophthalic Acid | Acetic Anhydride | 3-Acetylaminophthalic Anhydride |

| 4. Esterification | 3-Acetylaminophthalic Anhydride | Methanol | This compound |

Diels-Alder Cycloaddition Approaches for Phthalate Framework Construction

A more modern and elegant approach to constructing the substituted phthalate framework involves a [4+2] cycloaddition, specifically the Diels-Alder reaction. nih.govresearchgate.net This strategy offers a high degree of control over the substitution pattern of the resulting aromatic ring.

In this context, a substituted 2H-pyran-2-one derivative, acting as the diene, can react with a dienophile such as dimethyl acetylenedicarboxylate. wikipedia.org The initial cycloaddition product, a bicyclic intermediate, subsequently undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to form the aromatic phthalate ring. By choosing a 3-acylamino-2H-pyran-2-one as the diene component, this method provides a direct route to 3-aminophthalate derivatives. wikipedia.org This approach is particularly valuable for accessing a variety of substituted phthalates by modifying the structure of the starting pyran-2-one.

The general reaction scheme is as follows:

Diels-Alder Reaction: 3-Acylamino-2H-pyran-2-one + Dialkyl Acetylenedicarboxylate → Bicyclic Intermediate

Aromatization (via retro-Diels-Alder): Bicyclic Intermediate → Dialkyl 3-Acylaminophthalate + CO₂

This methodology presents a convergent and efficient alternative to the more traditional linear synthesis starting from phthalic anhydride.

Alternative Synthetic Procedures for 3-Aminophthalate Scaffolds

Beyond the classical nitration/reduction pathway and the Diels-Alder approach, other methods for the synthesis of 3-aminophthalate scaffolds exist. One such alternative involves the direct amination of a pre-functionalized phthalate derivative. However, such methods are often less common due to the challenges associated with direct amination of aromatic rings.

Another potential strategy could involve the modification of other functional groups on the phthalic ring. For instance, the Hofmann, Curtius, or Lossen rearrangement of a suitable phthalic acid derivative could, in principle, be utilized to introduce the amino group. These rearrangements, however, are more commonly applied in other contexts and their application to phthalate synthesis would require careful selection of substrates and reaction conditions.

The synthesis of luminol, which involves the formation of a 3-aminophthalhydrazide intermediate from 3-nitrophthalic acid and hydrazine, also highlights a related synthetic pathway to a 3-aminophthalic derivative. fscj.edu While the final product is a hydrazide, the initial steps share a common precursor with this compound.

Derivatization Strategies and Analogue Synthesis

This compound possesses several functional groups that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of analogues. These derivatization strategies can be broadly categorized by the part of the molecule being modified.

Functional Group Modifications of the Phthalate Ester Moiety

The two methyl ester groups in this compound are susceptible to a variety of transformations common to esters.

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid groups under either acidic or basic conditions. taylorandfrancis.com For instance, treatment with an aqueous base like sodium hydroxide (B78521) would yield the disodium (B8443419) salt of 3-N-acetylaminophthalic acid, which can then be acidified to give the diacid. The hydrolysis can sometimes be selective, yielding the monoester under carefully controlled conditions. nih.govnih.gov

Transesterification: The methyl esters can be converted to other esters through transesterification. nih.govgoogle.com This reaction involves heating the phthalate with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide variety of alkyl or aryl groups in place of the methyl groups, thereby modulating the physical and chemical properties of the molecule.

| Reaction | Reagents | Product |

| Hydrolysis | Aqueous Base (e.g., NaOH) followed by Acid | 3-N-acetylaminophthalic acid |

| Transesterification | Different Alcohol (R-OH) and Catalyst | Dialkyl-3-N-acetylamino phthalate |

N-Acylation and N-Alkylation Reactions of the Amino Group

The nitrogen atom of the acetylamino group, while being part of an amide, can still undergo further reactions, although it is less nucleophilic than a free amino group.

N-Acylation: While the nitrogen is already acylated, it is possible to perform further acylation reactions on related phthalimide (B116566) or aminophthalimide structures. For instance, aminophthalimides can be acylated with carboxylic acids in the presence of a coupling agent or after conversion of the acid to an acid chloride. nih.govresearchgate.net This suggests that if the acetyl group were to be removed to regenerate the free amino group, a wide variety of different acyl groups could be introduced.

N-Alkylation: N-alkylation of the amide nitrogen is generally more challenging than N-alkylation of a free amine. However, under strongly basic conditions using reagents like sodium hydride followed by an alkylating agent such as methyl iodide, N-alkylation of amides can be achieved. google.com This would lead to the corresponding N-acetyl-N-alkyl-3-aminophthalate derivative. This modification would introduce a tertiary amide functionality into the molecule, significantly altering its steric and electronic properties.

Exploration of Stereoselective Synthetic Pathways for Related Chiral Analogues

The generation of chiral analogs related to this compound, where a stereocenter is introduced, necessitates the use of stereoselective synthetic strategies. While direct asymmetric synthesis of this compound is not extensively documented, pathways can be extrapolated from the synthesis of related chiral phthalides and the resolution of chiral amines and amino acid esters. Key strategies include catalytic asymmetric reduction, dynamic kinetic resolution, and the use of chiral auxiliaries.

Catalytic Asymmetric Synthesis of Chiral Phthalides: A prominent approach to creating chiral phthalide (B148349) structures, which are cyclic esters of 2-hydroxymethylbenzoic acid, involves the asymmetric reduction of 2-acylarylcarboxylates. This method is highly relevant as the resulting 3-substituted chiral phthalides are valuable precursors and analogs. A highly effective method is the asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates in an aqueous sodium formate (B1220265) (HCOONa) solution. This process, catalyzed by a Ruthenium(II) complex with a chiral diamine ligand like TsDBuPEN, proceeds through a reductive cyclization and in situ lactonization to yield enantiomerically pure 3-substituted phthalides. acs.org This strategy offers a practical route to a diverse range of chiral phthalides, which are important in medicinal chemistry. acs.org

Another powerful technique is the organocatalytic asymmetric aldol-lactonization reaction. This involves the reaction of 2-formylbenzoic esters with ketones or aldehydes, catalyzed by chiral pyrrolidines. acs.org This method provides convenient access to enantioenriched chiral 3-substituted phthalides, which are prevalent in many biologically active natural products. acs.org

Dynamic Kinetic Resolution (DKR): For the synthesis of chiral phthalidyl esters, dynamic kinetic resolution (DKR) has proven to be highly efficient. Chiral isothioureas can catalyze the acylative DKR of 3-hydroxyphthalides, leading to the formation of enantiomerically enriched phthalidyl esters. researchgate.net This approach is particularly useful for creating chiral prodrugs. researchgate.net Lipases, in combination with metal catalysts (e.g., Ru, Fe), are also employed in the DKR of racemic chiral alcohols to produce enantiopure esters with high conversion rates. google.com

Chiral Resolution: The most traditional method for separating enantiomers is chiral resolution. This can be achieved by converting a racemic mixture, such as a derivative of 3-aminophthalic acid, into a pair of diastereomers by reacting it with a chiral resolving agent, like tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. Chiral stationary phases (CSPs) derived from polysaccharide phenylcarbamates are effective for the resolution of chiral amines and α-amino acid esters, which can be precursors or analogs. yakhak.org For instance, Chiralpak IA and Chiralpak AD-H columns have shown superior performance in resolving α-amino acid esters. yakhak.org

| Method | Catalyst/Reagent | Substrate Type | Product | Key Features | Reference |

| Asymmetric Transfer Hydrogenation | Ru(II)/TsDBuPEN | 2-Acylarylcarboxylates | Chiral 3-substituted phthalides | High enantioselectivity in aqueous media. | acs.org |

| Organocatalytic Aldol-Lactonization | Chiral Pyrrolidines | 2-Formylbenzoic esters | Enantioenriched 3-substituted phthalides | Constructs "privileged" scaffolds found in natural products. | acs.org |

| Acylative Dynamic Kinetic Resolution | Chiral Isothioureas | 3-Hydroxyphthalides | Chiral phthalidyl esters | Highly efficient for prodrug synthesis. | researchgate.net |

| Chiral HPLC Resolution | Polysaccharide-based CSPs | Chiral amines, α-amino acid esters | Separated enantiomers | Effective for analytical and preparative scale separation. | yakhak.orgnih.gov |

| Diastereomeric Salt Crystallization | Tartaric acid, Brucine | Racemic amines/acids | Separated enantiomers | Classical, cost-effective method for large-scale resolution. | wikipedia.org |

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound involves a series of chemical transformations, the mechanisms of which are governed by the electronic properties of the substituents and the reaction conditions. The key steps are the introduction of the amino group, its subsequent acetylation, and the esterification of the carboxylic acid groups.

Directing Effects in Electrophilic Aromatic Substitution: The position of the N-acetylamino group at the 3-position on the phthalate ring is dictated by the directing effects of the substituents on the benzene (B151609) ring during synthesis. Starting from 3-nitrophthalic acid, the nitro group (-NO₂) is a deactivating, meta-directing group. However, the synthesis typically proceeds through the reduction of the nitro group to an amino group (-NH₂). The amino group is a powerful activating, ortho-, para-directing group. pressbooks.pub

During subsequent reactions on a 3-aminophthalic acid derivative, the amino group will direct incoming electrophiles to its ortho and para positions (positions 2, 4, and 6 relative to the amino group). The carboxyl groups are deactivating and meta-directing. The interplay of these directing effects is crucial for the regioselectivity of the synthesis. The N-acetylation of the amino group to form the N-acetylamino group (-NHCOCH₃) moderates its activating effect but maintains its ortho-, para-directing influence due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring through resonance. pressbooks.pub

Mechanism of N-Acetylation and Esterification: A particularly relevant reaction involves the concurrent esterification and N-acetylation of amino acids using orthoesters like triethyl orthoacetate (TEOA). nih.gov For an amino-substituted phthalic acid, a plausible mechanism would be initiated by the reaction of the amino group with TEOA to form an imidate ester. This intermediate can then undergo cyclization. Subsequent ring-opening by methanol (as the desired product is a methyl ester) would lead to the formation of the final N-acetylated and esterified product. nih.gov This one-pot approach is efficient, though it can be susceptible to racemization if a chiral center is present. nih.gov

The more traditional pathway involves separate steps. N-acetylation is typically achieved using acetic anhydride or acetyl chloride. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Esterification of the carboxylic acid groups to form the methyl esters is commonly carried out under acidic conditions (e.g., Fischer esterification with methanol and a strong acid catalyst like H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, a water molecule is eliminated, and deprotonation of the final intermediate yields the methyl ester.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 N Acetylamino Phthalate

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic methods are fundamental to elucidating the molecular structure of organic compounds. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in Methyl-3-N-acetylamino phthalate (B1215562). The expected signals would include those for the aromatic protons on the phthalate ring, the methyl ester protons, the acetyl methyl protons, and the N-H proton of the amide group. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, aromatic protons typically appear in the downfield region (around 7-8 ppm), while the methyl protons of the ester and acetyl groups would be found in the more shielded, upfield region.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For Methyl-3-N-acetylamino phthalate, distinct signals would be expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of different carbon environments.

To illustrate, ¹H and ¹³C NMR data for analogous phthalate derivatives often show characteristic chemical shifts that aid in their identification. researchgate.net

Representative ¹H and ¹³C NMR Data for Analogous Phthalate Derivatives

| Compound Type | Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Aromatic Protons | C-H (Aromatic) | 7.0 - 8.5 | 120 - 140 |

| Ester Methyl Protons | -COOCH₃ | 3.5 - 4.0 | 50 - 55 |

| Acetyl Methyl Protons | -COCH₃ | 2.0 - 2.5 | 20 - 30 |

| Amide Proton | -NH- | 8.0 - 10.0 | - |

| Carbonyl Carbon | C=O (Ester) | - | 165 - 175 |

| Carbonyl Carbon | C=O (Amide) | - | 168 - 172 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent used.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Assignments

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretches of the ester and amide groups, C-O stretching of the ester, and various vibrations associated with the aromatic ring. For example, the carbonyl (C=O) stretching vibrations typically appear as strong bands in the region of 1650-1750 cm⁻¹. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong in the IR spectrum, the C=O stretching vibration is often a weaker band in the Raman spectrum. Conversely, non-polar bonds, such as the C-C bonds of the aromatic ring, tend to give strong Raman signals. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. jyoungpharm.orgresearchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1720 - 1740 |

| Amide C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the aromatic phthalate ring and the conjugated system involving the acetylamino group would give rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the specific substitution pattern on the aromatic ring. mu-varna.bgresearchgate.net

X-ray Crystallography and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Related Acetylaminophthalimides and Analogues

While a crystal structure for this compound is not publicly available, the analysis of closely related acetylaminophthalimides and their analogues provides significant insight into the likely solid-state structure. The general procedure involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. researchgate.net The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. For analogous compounds, these studies have revealed detailed information about the planarity of the phthalimide (B116566) ring and the orientation of the acetylamino substituent.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline States

In the solid state, molecules of this compound would be expected to interact with each other through various intermolecular forces, which dictate the crystal packing. A key interaction would be hydrogen bonding. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice, significantly influencing the physical properties of the solid. The ester carbonyl group could also act as a hydrogen bond acceptor. These interactions are crucial for the stability of the crystalline structure. The study of hydrogen bonding in related structures has shown the prevalence of such networks. evitachem.com

Supramolecular Assembly and Crystal Packing Analysis

A comprehensive search of scientific literature and crystallographic databases has been conducted to detail the supramolecular assembly and crystal packing of this compound. This investigation aimed to identify and analyze the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the three-dimensional architecture of the crystal lattice.

Despite extensive efforts, no published crystallographic data for this compound could be located. As a result, a detailed analysis of its supramolecular assembly and crystal packing, including the generation of specific data tables for intermolecular interactions, cannot be provided at this time.

The analysis of a crystal structure is essential for understanding how molecules are arranged in the solid state. This arrangement is dictated by a variety of intermolecular forces. For a molecule like this compound, one would anticipate the presence of several key interactions:

π-π Stacking: The phthalate ring is an aromatic system, and as such, π-π stacking interactions between the rings of adjacent molecules would likely contribute to the stability of the crystal structure. The geometry of these interactions (e.g., face-to-face, offset) would be a key feature of the crystal packing.

Without experimental data from single-crystal X-ray diffraction, any discussion of the specific geometry, bond lengths, and bond angles of these potential interactions would be purely speculative. The generation of the requested detailed research findings and interactive data tables is therefore not possible.

Further research, specifically the synthesis and crystallographic analysis of this compound, is required to elucidate its supramolecular structure.

No Publicly Available Research Found for Computational and Theoretical Investigations of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature and research databases, no specific studies or detailed research findings could be located for the computational chemistry and theoretical investigation of the chemical compound This compound .

The initial and subsequent targeted searches for scholarly articles focusing on the quantum chemical calculations, molecular dynamics, and other theoretical analyses of this compound did not yield any relevant results. This includes a lack of specific data related to:

Density Functional Theory (DFT) Studies: No literature was found detailing the use of DFT for molecular geometry optimization or the analysis of the electronic structure of this specific compound.

Frontier Molecular Orbital (FMO) Analysis: There are no published studies on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or charge transfer characteristics for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping: Research detailing MEP surface mapping for predicting the reactivity of this compound is not available.

Natural Bond Orbital (NBO) Analysis: Information regarding NBO analysis to understand intramolecular interactions and the stability of this compound could not be found.

Topological Studies (Atoms in Molecules - AIM): There is no available research applying AIM theory to this compound.

Molecular Dynamics and Simulation Studies: No papers or data on molecular dynamics simulations of this compound were identified.

While broader searches were conducted on related structures, such as other phthalate derivatives and acetylamino-substituted aromatic compounds, the strict requirement to focus solely on "this compound" and provide detailed, scientifically accurate research findings for this specific molecule cannot be fulfilled. The generation of an article based on the provided outline would necessitate speculative or fabricated data, which would be scientifically unsound.

Therefore, due to the absence of dedicated research on the computational and theoretical properties of this compound in the public domain, it is not possible to generate the requested scientific article.

Computational Chemistry and Theoretical Investigations of Methyl 3 N Acetylamino Phthalate

Molecular Dynamics and Simulation Studies

Conformational Analysis and Torsional Profiles

Conformational analysis is a cornerstone of computational chemistry, offering a detailed map of the potential energy surface of a molecule as a function of its dihedral angles. For Methyl-3-N-acetylamino phthalate (B1215562), this analysis is crucial for understanding its flexibility and the preferred spatial arrangements of its functional groups. The molecule's structure, featuring a rotatable N-acetylamino group and a methyl ester group attached to a benzene (B151609) ring, suggests a complex conformational space.

Theoretical methods, particularly Density Functional Theory (DFT), are well-suited for this type of analysis. By systematically rotating key dihedral angles—such as those around the C-N bond of the acetylamino group and the C-C bonds connecting the substituents to the aromatic ring—a potential energy surface can be mapped. This process identifies the stable conformers, which correspond to the local minima on this surface, and the transition states that separate them.

The relative energies of these conformers determine their population distribution at a given temperature. It is anticipated that the most stable conformers of Methyl-3-N-acetylamino phthalate will be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the amide proton and an adjacent ester oxygen.

Torsional Profiles:

Torsional profiles, which are plots of energy versus a specific dihedral angle, provide a quantitative measure of the rotational barriers between different conformations. For this compound, the torsional profile for the rotation around the C(aromatic)-N bond is of particular interest. This rotation governs the orientation of the N-acetyl group relative to the phthalate ring system.

Computational studies on similar N-acetylated aromatic compounds have shown that the planarity of the amide group with the aromatic ring is often a key factor in stability. nih.gov The torsional profile would likely reveal significant energy barriers to rotation, indicating that the molecule may exist in a limited number of preferred conformations.

Below is a hypothetical data table illustrating the kind of results a conformational analysis of this compound might yield, calculated at a representative theoretical level (e.g., B3LYP/6-31G(d)).

Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-N-C) (°) | Dihedral Angle 2 (O=C-N-H) (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 0.5 | 179.8 |

| 2 | 1.25 | 178.9 | 1.2 |

| 3 | 3.40 | 89.5 | 179.5 |

| 4 | 4.10 | 90.2 | 0.8 |

Note: This table is illustrative and contains hypothetical data.

Intermolecular Interaction Analysis in Solution and Crystal Environments

The behavior of this compound is significantly influenced by its interactions with surrounding molecules, whether in a solvent or in a solid-state crystal lattice. Computational methods can model these interactions to predict the compound's behavior in different phases.

In Solution:

In a solvent, the conformational preferences of this compound may differ from the gas phase due to interactions with solvent molecules. The use of implicit and explicit solvation models in computational calculations can account for these effects. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Hydrogen bonding between the amide and ester groups of the solute and the solvent molecules would also play a crucial role. Studies on related N-acetylated amino sugars have demonstrated the significant impact of solvent models on conformational realism. nih.gov

In Crystal Environments:

In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions, leading to the formation of a stable crystal lattice. evitachem.comnih.gov These interactions are primarily non-covalent and include hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. worldscientific.com

The N-H group of the acetylamino moiety is a potential hydrogen bond donor, while the carbonyl oxygens of the acetyl group and the ester are potential hydrogen bond acceptors. nih.gov It is plausible that in the crystalline state, chains or networks of molecules are formed, linked by N-H···O=C hydrogen bonds. nih.gov The analysis of crystal packing can reveal these supramolecular synthons, which are recurring patterns of intermolecular interactions. worldscientific.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | O=C (ester) | ~2.9 - 3.2 |

| Hydrogen Bond | N-H | O=C (amide) | ~2.8 - 3.1 |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.4 - 3.8 |

Note: This table is illustrative and contains hypothetical data based on typical bond lengths.

Reactivity Descriptors and Computational Prediction of Chemical Behavior

Computational chemistry provides a powerful toolkit for predicting the chemical reactivity of a molecule through the calculation of various electronic properties known as reactivity descriptors. worldscientific.com These descriptors, derived from Density Functional Theory (DFT), offer insights into the electrophilic and nucleophilic nature of different sites within the this compound molecule.

Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softer molecules are generally more reactive.

Local reactivity descriptors, such as the Fukui functions , can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, one might expect the carbonyl carbons to be electrophilic sites, while the nitrogen atom and the oxygen atoms could act as nucleophilic centers.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

Note: This table is illustrative and contains hypothetical data.

These computational predictions of chemical behavior are invaluable for understanding the molecule's stability, its potential metabolic pathways, and for designing new synthetic routes or derivatives with desired properties.

Mechanistic Investigations of Biological and Biochemical Interactions in Vitro Studies

Enzyme Interaction and Inhibition Studies (In Vitro/In Silico)

In the absence of specific studies on Methyl-3-N-acetylamino phthalate (B1215562), the following subsections describe the standard methodologies used to investigate the enzymatic interactions of novel chemical compounds.

Characterization of Substrate Specificity for Enzymes in Metabolic Pathways

The initial step in understanding the biological fate of a compound like Methyl-3-N-acetylamino phthalate involves identifying the enzymes for which it may act as a substrate. This is crucial for determining its metabolic pathway and potential for bioactivation or detoxification. Phthalates, as a broad class of compounds, are known to undergo biotransformation in the liver. mdpi.com This process often involves hydrolysis of the ester groups, followed by further modifications. Identifying the specific esterases or other enzymes that recognize this compound would be a key area of investigation.

In Vitro Enzyme Kinetic Studies and Inhibition Mechanisms

Once potential interacting enzymes are identified, in vitro kinetic studies are performed to quantify the interaction. These studies determine key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which describe the affinity of the enzyme for the substrate and the efficiency of the catalytic process. Furthermore, if the compound is suspected to be an enzyme inhibitor, kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies on other compounds have utilized Lineweaver-Burk plots to analyze changes in enzymatic parameters in the presence of an inhibitor. nih.gov

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the binding of a ligand, such as this compound, to a protein target. These simulations provide insights into the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of an enzyme. This information can help to rationalize experimentally observed substrate specificity or inhibitory activity and guide the design of further studies. Molecular docking has been successfully applied to investigate the binding of various ligands to enzymes like acetylcholinesterase. nih.gov

Identification of Potential Molecular Targets and Pathways

A broader investigation aims to identify all potential molecular targets and signaling pathways that may be affected by this compound. This extends beyond metabolic enzymes to include receptors, ion channels, and other proteins that could mediate the compound's biological effects. Phthalates, in general, have been shown to influence pathways related to lipid metabolism and can induce oxidative stress. mdpi.com Determining the specific molecular initiating events for this compound is a critical step in assessing its potential biological activity.

Cellular Studies and In Vitro Biological Responses

To understand the effects of a compound at a cellular level, a variety of in vitro assays using specific cell lines are employed. The choice of cell lines is typically guided by the predicted targets or the known toxicology of related compounds.

Assessment of Cellular Activities in Specific Cell Lines (e.g., A431, HPAEpiC, C18-4, TM4, MA-10, KGN)

While no studies have specifically reported the effects of this compound on the cell lines listed below, these lines are commonly used to investigate the cellular responses to various chemical exposures.

A431 (Human epidermoid carcinoma cell line): Often used in studies of cancer and cell signaling. For example, the compound 3-aminobenzamide (B1265367) has been shown to have an antiproliferative effect on A431 cells. nih.gov

HPAEpiC (Human Pulmonary Alveolar Epithelial Cells): Relevant for studying the effects of inhaled substances.

C18-4 (Mouse spermatogonial cell line): Used in studies of male reproductive toxicology.

TM4 (Mouse Sertoli cell line): Another important cell line for investigating testicular toxicity. Studies with other compounds, such as 4-methylcatechol, have demonstrated induced apoptosis in TM4 cells. nih.gov

MA-10 (Mouse Leydig cell tumor cell line): A well-established model for studying steroidogenesis and the effects of endocrine-disrupting chemicals. nih.govnih.gov Mono-ethylhexyl phthalate (MEHP), a metabolite of a common phthalate, has been shown to inhibit progesterone (B1679170) production in MA-10 cells. nih.gov

KGN (Human granulosa-like tumor cell line): Used to study ovarian function and the effects of compounds on female reproductive health.

Future research on this compound would likely involve treating these or other relevant cell lines with the compound and assessing various endpoints, such as cell viability, proliferation, apoptosis, gene expression, and protein synthesis.

Investigation of Membrane Fluidity and Cell-Cell Contacts

There is no available research on the effects of this compound on the fluidity of cellular membranes or its potential to interfere with cell-cell adhesion and communication. Studies on other phthalate monoesters, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), have suggested that these compounds can alter membrane properties and disrupt the formation of cell-cell contacts in vitro. sphinxsai.comnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Epigenomic Consequences in Cell-Based Models (e.g., DNA methylation)

No studies have been published that examine the epigenomic consequences of exposure to this compound in cell-based models. Research on other phthalates has indicated that exposure during critical developmental windows may alter DNA methylation patterns in placental tissue, suggesting a potential mechanism for affecting fetal development. nih.gov Without dedicated research, it is unknown whether this compound possesses similar capabilities to modify the epigenome.

Modulation of Metabolic Pathways in Cellular Systems (In Vitro)

The impact of this compound on metabolic pathways in cellular systems in vitro remains uninvestigated. Other phthalates have been found to perturb various metabolic pathways, including those related to inflammation, oxidative stress, and endocrine function. For instance, some phthalates have been shown to interfere with steroidogenesis and lipid metabolism in vitro. evitachem.com The specific effects of this compound on cellular metabolism are yet to be determined.

Structure Activity Relationship Sar Studies for Methyl 3 N Acetylamino Phthalate Analogues

Correlating Structural Modifications with Biological and Chemical Activities

The biological and chemical activities of phthalate (B1215562) analogues are intricately linked to their structural features. Key modifications that influence activity include the nature of the substituent on the nitrogen atom of the phthalimide (B116566) ring, the length and branching of the ester side chains, and the substitution pattern on the phthalic ring itself.

Influence of the N-Substituent:

The group attached to the nitrogen atom in phthalimide derivatives plays a pivotal role in determining the type and potency of biological activity. Studies on various N-substituted phthalimides have demonstrated that the introduction of different functional groups can lead to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govrsc.orgnih.govbiomedgrid.com

For instance, a study on a series of N-substituted phthalimides revealed that the presence of a free hydroxyl group at specific positions and the bulkiness of the N-substituted alkyl chain were associated with anti-inflammatory activity. nih.gov Specifically, certain derivatives showed potent inhibition of nitric oxide (NO) production, a key mediator in inflammation. nih.gov Another study on phthalimide analogues with bioactive scaffolds like benzimidazole (B57391) and 1,2,3-triazoles found that the nature of the linker and the substituents on the triazole ring were critical for their anti-schistosomal activity. nih.gov

Impact of Ester Side-Chain Length and Structure:

In the broader class of phthalate esters, the length and structure of the alkyl side chains are well-established determinants of their toxicological profiles. For male reproductive toxicity, a clear SAR has been observed where phthalates with straight side chains of C4 to C6 are the most potent in causing testicular dysgenesis syndrome. acs.org The toxicity tends to decrease for shorter (C1-C3) and longer (C8-C13) chain lengths. acs.org Branching and unsaturation in the side chains can also modulate toxicity. acs.org

Role of the Phthalic Ring Substitution:

The position of substituents on the phthalic ring is another critical factor. The relative position of the two ester groups (ortho, meta, or para) significantly influences the molecule's three-dimensional shape and its ability to interact with biological targets. For example, the adjuvant activity of phthalates, which is their ability to enhance an immune response, is highly dependent on the stereochemistry, with ortho-disubstituted benzenes like di(2-ethylhexyl) phthalate (DEHP) showing activity that is virtually lost when the ester group is moved to the para position. nih.gov

The following table summarizes representative findings from SAR studies on phthalimide and phthalate analogues, illustrating how structural variations impact biological activity.

| Compound/Analogue Class | Structural Modification | Observed Biological/Chemical Activity | Reference |

| N-Substituted Phthalimides | Introduction of a bulky N-alkyl chain with a free hydroxyl group. | Potent anti-inflammatory activity (inhibition of NO production). | nih.gov |

| Phthalimide-Triazole Analogues | Variation of the linker (e.g., n-butyl, isobutyl) and triazole substituent (e.g., pentafluorophenyl). | Significant anti-schistosomal activity against Schistosoma mansoni. | nih.gov |

| Straight-Chain Phthalates | Variation in alkyl chain length (C1-C13). | Most potent male reproductive toxicity observed for C4-C6 chains. | acs.org |

| Phthalate Isomers | Ortho- vs. para-substitution of ester groups. | Adjuvant effect is prominent in ortho-isomers and absent in para-isomers. | nih.gov |

| N-Phenyl Phthalimide Derivatives | Substitution on the N-phenyl ring. | Inhibitory activity against Plasmodium falciparum cytochrome bc1 complex. | acs.org |

Rational Design of Derivatives Based on SAR Principles

The insights gained from SAR studies are fundamental to the rational design of new derivatives with enhanced or specific activities and reduced undesirable effects. The goal is to systematically modify the chemical structure to optimize interactions with a biological target while minimizing off-target effects.

For a molecule like Methyl-3-N-acetylamino phthalate, rational design strategies would involve considering modifications at three key positions: the methyl ester group, the N-acetylamino substituent, and the phthalic acid backbone.

Designing for Enhanced Bioactivity:

Based on the SAR principles derived from related phthalimides, one could hypothesize that modifying the N-acetylamino group could significantly alter the biological profile. For example, replacing the acetyl group with other acyl groups of varying chain lengths or introducing aromatic moieties could modulate the compound's hydrophobicity and steric bulk, potentially leading to enhanced anti-inflammatory or antimicrobial properties. nih.govnih.gov The synthesis of a series of such analogues would allow for a systematic exploration of the SAR for this particular scaffold.

Furthermore, the methyl ester could be another point of modification. Converting it to other esters (e.g., ethyl, propyl) or to an amide could influence the molecule's solubility, stability, and pharmacokinetic properties.

Designing for Reduced Toxicity:

A primary goal in the rational design of phthalate derivatives is to create compounds that retain their desired functional properties (e.g., as plasticizers) but have a reduced toxicity profile. The SAR data on male reproductive toxicity, for instance, clearly indicates that avoiding C4-C6 straight alkyl chains is a key strategy. acs.org While this compound does not possess these long alkyl chains, this principle is crucial for the design of any new phthalate-based compounds.

The design of novel phthalimide derivatives with potential therapeutic applications often employs a molecular hybridization approach. This involves combining the phthalimide core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, incorporating fragments known to interact with specific enzymes or receptors could lead to the development of targeted therapeutic agents.

The following table outlines a hypothetical rational design strategy for derivatives of this compound based on established SAR principles for related compounds.

| Target Property | Design Strategy | Rationale based on SAR Principles | Reference |

| Enhanced Anti-inflammatory Activity | Replace the N-acetyl group with larger, more complex acyl or aryl groups. | The bulkiness and nature of the N-substituent are critical for anti-inflammatory potency in phthalimides. | nih.govbiomedgrid.com |

| Improved Antimicrobial Potency | Introduce heterocyclic moieties (e.g., pyrazole, triazole) to the N-substituent. | Molecular hybridization with known antimicrobial pharmacophores can enhance activity. | nih.govnih.gov |

| Increased Selectivity for a Biological Target | Modify the phthalic ring with specific substituents to create unique interaction points. | Subtle changes in the scaffold can lead to significant differences in binding affinity and selectivity. | acs.org |

| Reduced General Cytotoxicity | Maintain a simple and relatively polar structure, avoiding long, lipophilic side chains. | High lipophilicity is often correlated with non-specific toxicity and membrane disruption. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net These models are valuable tools for predicting the activity of novel compounds, prioritizing candidates for synthesis and testing, and gaining insights into the molecular features that drive activity.

Principles of QSAR Modeling:

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules' structure, such as their steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity.

For phthalate esters, 3D-QSAR models have been developed to predict their toxicity. nih.gov These models consider the three-dimensional structure of the molecules and use field-based descriptors (steric and electrostatic fields) to explain the variance in activity. Such studies have shown that steric and hydrophobic fields often have the greatest impact on the toxic effects of phthalates. nih.gov

Development of a QSAR Model for this compound Analogues:

To develop a QSAR model for predicting the activity of analogues of this compound, the following steps would be necessary:

Data Set Assembly: A series of analogues would need to be synthesized and their biological activity (e.g., IC50 for enzyme inhibition, MIC for antimicrobial activity) would need to be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These could include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, which describe the electronic properties.

Hydrophobic descriptors: LogP, which quantifies lipophilicity.

Model Building and Validation: Using statistical software, a regression model would be built to correlate a subset of the calculated descriptors with the measured biological activity. The model's predictive power would then be rigorously validated using internal (e.g., cross-validation) and external (using a separate set of test compounds) validation techniques.

The resulting QSAR model could then be used to predict the activity of virtual or yet-to-be-synthesized analogues, thereby guiding the rational design process. For example, if the model indicates that a higher dipole moment is correlated with increased activity, new analogues with functional groups that increase the dipole moment could be prioritized for synthesis.

The following table provides examples of descriptor classes and their potential relevance in a QSAR model for this compound analogues.

| Descriptor Class | Example Descriptors | Potential Relevance to Activity Prediction | Reference |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Influences how the molecule fits into a binding site or interacts with a receptor surface. | nih.govnih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Determines the electrostatic and covalent interaction capabilities of the molecule. | nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. | nih.gov |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Critical for specific interactions with biological macromolecules. | nih.gov |

Academic and Research Applications of Methyl 3 N Acetylamino Phthalate

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, the value of a building block is determined by its reactivity and the variety of transformations it can undergo. nih.govnih.govspecialchem.com Methyl-3-N-acetylamino phthalate (B1215562) possesses several functional groups that can be selectively targeted for chemical reactions. The ester and carboxylic acid moieties can participate in esterification, amidation, and reduction reactions. The N-acetylamino group can be hydrolyzed to the corresponding amine, which then opens up a vast array of synthetic possibilities, including diazotization and subsequent nucleophilic substitution, or condensation reactions to form heterocyclic systems. nih.govorientjchem.orgenamine.netsciencescholar.usfrontiersin.org

The presence of the amino group, after deacetylation, on the phthalate backbone is particularly significant. Aminoazoles, a class of compounds to which aminophthalates belong, are crucial in the diversity-oriented synthesis of complex heterocyclic structures. nih.govenamine.netfrontiersin.org These heterocyclic compounds form the core of many pharmaceuticals and biologically active molecules. sciencescholar.us Therefore, Methyl-3-N-acetylamino phthalate could serve as a key precursor for the synthesis of novel nitrogen-containing heterocycles with potential medicinal applications.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

| Methyl Ester | Hydrolysis, Transesterification, Amidation | Carboxylic Acids, Different Esters, Amides |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| N-acetylamino | Deacetylation (Hydrolysis) | Primary Amine |

| Primary Amine (after deacetylation) | Diazotization, Condensation | Substituted Phthalates, Heterocycles |

Utility in Biochemical Assay Development and Mechanistic Probes

While direct use of this compound in biochemical assays is not prominently reported, its structural features suggest potential applications. The phthalate structure is recognized by certain enzymes, such as phthalate-degrading hydrolases. mdpi.com A labeled version of this compound, for instance with a fluorescent tag, could potentially be used as a probe to study the activity and mechanism of such enzymes.

The amino group, after deacetylation, could also be functionalized with biotin (B1667282) or other reporter molecules, allowing for its use in affinity-based assays. Furthermore, understanding the metabolism of phthalates is a significant area of research due to their widespread presence as plasticizers. nih.govnih.gov Substituted phthalates like this compound could serve as model compounds to investigate the metabolic pathways of more complex phthalates and their potential interactions with biological systems.

Contribution to the Discovery of Novel Chemical Entities

The synthesis of novel chemical entities with unique biological activities is a cornerstone of drug discovery. The structural framework of this compound provides a starting point for the generation of compound libraries. Through systematic modification of its functional groups, a diverse range of derivatives can be synthesized. For example, the carboxylic acid could be coupled with various amines and alcohols to create a library of amides and esters. The amino group, once unmasked, can be reacted with a wide array of electrophiles.

This approach, known as diversity-oriented synthesis, aims to explore chemical space and identify new molecular scaffolds with interesting biological properties. nih.govfrontiersin.org The phthalate core itself is found in some natural products with biological activity, suggesting that derivatives of this compound could exhibit their own unique bioactivities. nih.gov

Importance in Theoretical Chemistry and Computational Method Validation

Computational chemistry plays a crucial role in modern chemical research, from predicting molecular properties to understanding reaction mechanisms. Substituted aromatic compounds like this compound can serve as valuable models for theoretical studies. The interplay of the different functional groups on the electronic structure of the phthalate ring can be investigated using quantum chemical calculations.

For instance, theoretical studies on functionalized cycloparaphenylenes containing phthalate units have been conducted to understand their optoelectronic properties. mdpi.com Similarly, computational models can be used to predict the reactivity of this compound in various chemical transformations. Furthermore, experimental data obtained for this compound, such as its spectroscopic properties or reaction kinetics, can be used to validate and refine computational methods, thereby improving their predictive power for more complex systems. A study on the fragmentation mechanisms of phthalates in mass spectrometry utilized computational modeling to understand the underlying pathways, highlighting the synergy between experimental and theoretical approaches in studying these compounds.

Application in Material Science Research (e.g., as a monomer or additive research)

In material science, the properties of polymers can be tailored by incorporating functional monomers or additives. nih.govwikipedia.org While phthalates are widely known as plasticizers for polymers like PVC, functionalized phthalates offer the potential to be more than passive additives. nih.govspecialchem.comwikipedia.orgresearchgate.net

The presence of a carboxylic acid and an amino group (after deacetylation) in this compound makes it a potential bifunctional monomer for polymerization reactions. For example, it could be used in the synthesis of polyamides or polyesters, incorporating the phthalate unit directly into the polymer backbone. This could impart specific properties to the resulting material, such as altered thermal stability, solubility, or affinity for other molecules. Research on functional phthalaldehyde polymers has shown that substitution on the phthalate ring can significantly influence the properties of the resulting materials. researchgate.netnih.gov

Furthermore, the N-acetylamino group could provide a site for post-polymerization modification, allowing for the attachment of other functional molecules to the polymer chain. Studies have demonstrated the use of functionalized phthalic anhydride (B1165640) polymers in reactive blending to create compatibilized polymer blends with improved properties. acs.orgresearchgate.net Additionally, functionalized poly(phthalaldehyde)-based adhesives have been developed where the addition of a plasticizer like dimethyl phthalate enhances mechanical strength. rsc.org These examples suggest that a molecule like this compound could be a valuable component in the design of new functional materials.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of Methyl-3-N-acetylamino phthalate?

- Methodological Answer : Utilize a combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For NMR, focus on diagnostic signals such as the acetyl methyl protons (δ 2.1–2.3 ppm) and ester carbonyl carbons (δ 165–170 ppm). IR analysis should identify ester carbonyl stretches (1700–1750 cm⁻¹). HRMS can confirm the molecular ion ([M+H]⁺ expected at m/z 236.0662 for C₁₁H₁₀NO₅). Cross-validate with retention time consistency in HPLC-UV for purity assessment .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Methyl esterification of 3-amino-phthalic acid using methanol and catalytic H₂SO₄.

- Step 2 : Acetylation of the free amine group with acetic anhydride in anhydrous pyridine.

Purify via recrystallization (ethanol/water) or silica gel chromatography. Yield optimization requires stoichiometric control (e.g., 1.2 equivalents of acetic anhydride) and inert atmosphere to prevent hydrolysis .

Q. How should researchers optimize solubility for in vitro studies of this compound?

- Methodological Answer : Test solvents like DMSO (for stock solutions) followed by dilution in PBS (pH 7.4). Solubility is temperature-dependent; pre-warm to 37°C for cell culture assays. For aqueous instability, use freshly prepared solutions or stabilize with cyclodextrin derivatives .

Advanced Research Questions

Q. How can discrepancies in chromatographic quantification of this compound be resolved?

- Methodological Answer :

- Orthogonal Validation : Compare HPLC-UV (λ = 254 nm) with LC-MS/MS (ESI+ mode) for concordance.

- Internal Standards : Use deuterated analogs (e.g., d₃-methyl esters) to correct matrix effects.

- Mobile Phase Optimization : Adjust acetonitrile:water ratios (e.g., 60:40 to 70:30) to sharpen peak resolution. Document retention time shifts under varying pH (3.0–7.0) .

Q. What experimental designs assess the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Assays : Follow OECD 301 guidelines using activated sludge inoculum. Monitor degradation via GC-MS quantification of parent compound and metabolites (e.g., phthalic acid derivatives).

- Photolysis Studies : Exclude solutions to UV light (254 nm) and measure half-life using first-order kinetics. Compare with structurally related naphthalene derivatives for persistence trends .

Q. How do structural modifications influence the bioactivity of this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substitutions at the acetyl group (e.g., trifluoroacetyl, propionyl). Test inhibitory activity against target enzymes (e.g., esterases) using fluorogenic substrates.

- Computational Modeling : Perform docking simulations (AutoDock Vina) to correlate substituent bulk/logP with binding affinity. Validate with isothermal titration calorimetry (ITC) .

Q. What in vitro models are suitable for metabolic pathway analysis of this compound?

- Methodological Answer :

- Hepatocyte Models : Incubate with primary human hepatocytes (≥80% viability) and profile metabolites via UPLC-QTOF. Identify phase II conjugates (e.g., glucuronides) using β-glucuronidase hydrolysis.

- Microsomal Assays : Use rat liver microsomes + NADPH to assess oxidative metabolism. Quantify CYP450 isoform involvement via chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data in this compound characterization?

- Methodological Answer :

- Artifact Identification : Check for solvent adducts in MS (e.g., sodium/potassium clusters). Re-run NMR in deuterated DMSO to eliminate water interference.

- Impurity Profiling : Use 2D NMR (HSQC, HMBC) to isolate signals from byproducts (e.g., unacetylated intermediates). Compare HRMS isotopic patterns with theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.